![molecular formula C16H22N2O2 B3018936 N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide CAS No. 1878592-74-5](/img/structure/B3018936.png)
N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide, also known as BMEP, is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BMEP has been found to exhibit various biological activities, including anticonvulsant, anxiolytic, and antidepressant effects.
Mecanismo De Acción
The exact mechanism of action of N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the binding affinity of GABA to the receptor, leading to an increase in GABAergic neurotransmission. This, in turn, leads to the observed anticonvulsant, anxiolytic, and antidepressant effects of N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide.
Biochemical and Physiological Effects:
N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide has been found to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which is consistent with its mechanism of action as a positive allosteric modulator of the GABA-A receptor. N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide has also been found to reduce the levels of glutamate, which is a major excitatory neurotransmitter in the brain. This suggests that N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide may have potential as a treatment for neurological disorders that involve an imbalance between GABAergic and glutamatergic neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. Additionally, N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide has been extensively studied in animal models, which provides a solid foundation for further research. However, there are also some limitations to using N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide in lab experiments. For example, the exact mechanism of action of N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, the effects of N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide may vary depending on the animal model used, which can make it challenging to extrapolate results to humans.
Direcciones Futuras
There are several future directions for research on N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide. One potential avenue of research is to investigate the potential of N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide as a treatment for neurological disorders, such as epilepsy and neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide and its effects on different neurotransmitter systems. Another area of research could be to investigate the potential of N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide as a treatment for inflammatory diseases, such as rheumatoid arthritis. Overall, N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide has significant potential for further research and development in the field of medicinal chemistry.
Conclusion:
In conclusion, N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It has been found to exhibit various biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide has also been shown to have potential as a treatment for neuropathic pain and inflammatory diseases. While there are still limitations to using N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide in lab experiments, it has significant potential for further research and development.
Métodos De Síntesis
The synthesis of N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide involves the reaction of 4-benzylmorpholine with acryloyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide. The chemical structure of N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide is shown in Figure 1.
Aplicaciones Científicas De Investigación
N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects in various animal models. N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide has also been shown to have potential as a treatment for neuropathic pain, as it can reduce pain sensitivity in animal models. Additionally, N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide has been found to have anti-inflammatory properties, which suggest that it may have potential as a treatment for inflammatory diseases.
Propiedades
IUPAC Name |
N-[2-(4-benzylmorpholin-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-16(19)17-9-8-15-13-18(10-11-20-15)12-14-6-4-3-5-7-14/h2-7,15H,1,8-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERLCJXHQJYVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1CN(CCO1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3018853.png)
![Ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B3018854.png)
![2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3018855.png)
![methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate](/img/structure/B3018859.png)
![4-(N,N-diethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018860.png)
![2-(2-Methoxyphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3018861.png)

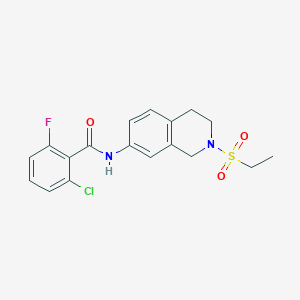
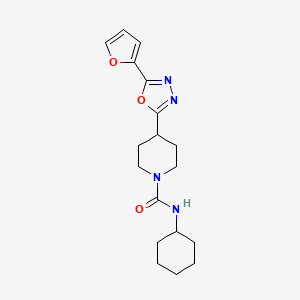
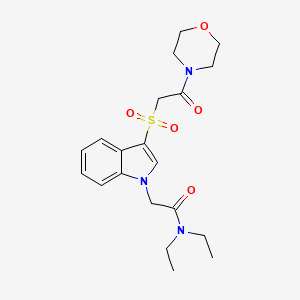
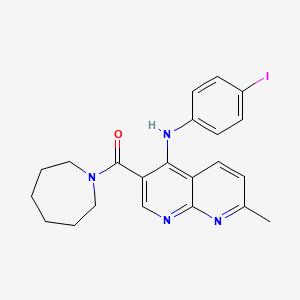
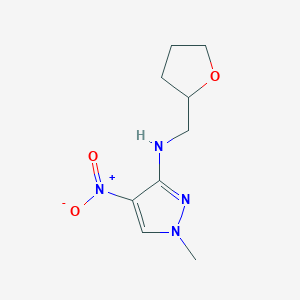

![N-(3-fluorophenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B3018876.png)